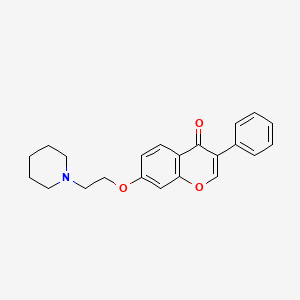

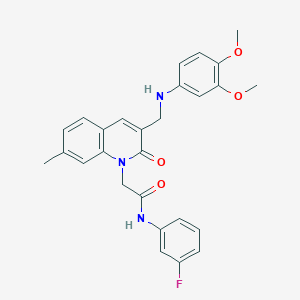

![molecular formula C7H6N4O2 B2862190 2-氨基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸 CAS No. 1369271-47-5](/img/structure/B2862190.png)

2-氨基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines . These compounds are considered as a unique category of N-bridged 5,6-bicyclic compounds and have received substantial consideration for their potential utility as bioactive precursors or for other industrial applications .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through a facile, practical, and metal-free microwave-assisted protocol . This protocol utilizes 1-amino-2-imino-pyridine derivatives as versatile precursors . A broad variety of carboxylic acids could be employed effectively to synthesize the respective derivatives via direct metal-free C–N bond construction .科学研究应用

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry. The 1,2,4-triazolo[1,5-a]pyridine moiety is found in many biologically active compounds. A catalyst-free, microwave-mediated method for synthesizing these compounds demonstrates broad substrate scope and good functional group tolerance .

Development of Pharmaceuticals

Compounds containing the 1,2,4-triazolo[1,5-a]pyridine structure are known to exhibit various pharmaceutical activities. They act as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These activities make them valuable in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

In the field of material sciences, 1,2,4-triazolo[1,5-a]pyridines have applications due to their unique chemical properties. They can be used in the development of new materials with specific functionalities .

Mechanochemical Synthesis

The mechanochemical method to obtain 1,2,4-triazolo[1,5-a]pyridines involves a reaction between azinium-N-imines and nitriles. This process is facilitated by copper acetate and represents a sustainable approach to synthesizing fused heterocyclic compounds .

Bioactive Precursors

These compounds serve as bioactive precursors with potential utility in various industrial applications. They exhibit behaviors such as mGlu modulation, PHD-1 inhibition, PDE10 inhibition, and antioxidant activity. Additionally, they have been used as herbicidal agents and in the treatment of diabetes and cardiovascular disorders .

Therapeutic Targets

Specific isoforms of fatty acid-binding proteins (FABPs), such as FABP4 and FABP5, are recognized as potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes. Compounds with the 1,2,4-triazolo[1,5-a]pyridine structure are crucial in this research .

Antitumor Activity

Certain derivatives of 1,2,4-triazolo[1,5-a]pyridines have shown antitumor activity. For example, compound H12 has been found to inhibit the growth and colony formation of MGC-803 cells in a dose-dependent manner .

Regioselective Synthesis

The rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles is another application. This method allows for obtaining different products with structural diversity, which is essential for developing targeted therapeutic agents .

作用机制

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .

Mode of Action

For instance, some 1,2,4-triazolo[1,5-a]pyrimidines have been found to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .

Biochemical Pathways

For example, 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, JAK1 inhibitors, and JAK2 inhibitors .

Pharmacokinetics

The synthesis of related compounds has been reported to be efficient under microwave conditions, suggesting potential for good bioavailability .

Result of Action

Related compounds have been found to exhibit various biological activities, including anti-inflammatory, antifungal, antitubercular, and antibacterial effects .

Action Environment

The synthesis of related compounds has been reported to be efficient under microwave conditions, suggesting potential for stability under various environmental conditions .

属性

IUPAC Name |

2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H2,8,10)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUNMAKURWWVZSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=NN2C=C1C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

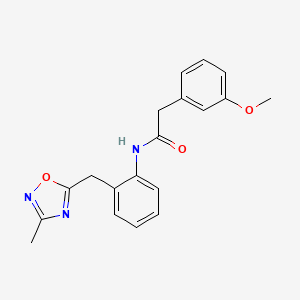

![rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate](/img/structure/B2862107.png)

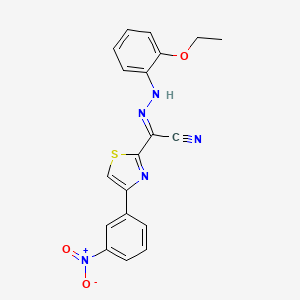

![Isopropyl 2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2862111.png)

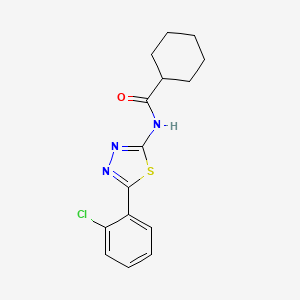

![1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2862116.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-3,4-diethoxybenzamide](/img/structure/B2862121.png)

![(4-(3-(1H-tetrazol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2862124.png)

![(4-methylpiperazino)[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methanone](/img/structure/B2862129.png)